(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid

Solid-phase peptide synthesis Orthogonal protecting groups Chemoselective deprotection

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly designated Boc-Dap(Alloc)-OH (CAS 161561-83-7), is a synthetically protected derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). It belongs to the class of orthogonally protected α,β-diamino acid building blocks employed in solid-phase peptide synthesis (SPPS).

Molecular Formula C12H20N2O6
Molecular Weight 288.3 g/mol
CAS No. 161561-83-7
Cat. No. B557134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS161561-83-7
Molecular FormulaC12H20N2O6
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O
InChIInChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1
InChIKeyAUPOSBLDRPESJX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Dap(Alloc)-OH (CAS 161561-83-7): Orthogonally Protected 2,3-Diaminopropionic Acid Building Block for Solid-Phase Peptide Synthesis Procurement


(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly designated Boc-Dap(Alloc)-OH (CAS 161561-83-7), is a synthetically protected derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). It belongs to the class of orthogonally protected α,β-diamino acid building blocks employed in solid-phase peptide synthesis (SPPS). The molecule features a tert-butoxycarbonyl (Boc) group on the α-amino position and an allyloxycarbonyl (Alloc) group on the β-amino position, enabling fully sequential, chemoselective deprotection under mutually exclusive conditions . Commercial specifications from multiple vendors report purity at 97–98% (HPLC), a melting point of 78–92 °C, and an optical rotation of [α]D20 = -10.5 to -12.5° (c = 1, MeOH) .

Why Boc-Dap(Alloc)-OH Cannot Be Interchanged with Other Orthogonally Protected Dap Building Blocks: Deprotection Orthogonality Drives Synthetic Strategy


Orthogonally protected 2,3-diaminopropionic acid building blocks are not functionally interchangeable despite their structural similarity. The choice of α- and β-protecting group pair dictates the entire synthetic strategy—including compatibility with the resin-bound peptide chain, the sequence of deprotection steps, and the risk of side reactions. Boc-Dap(Alloc)-OH employs the Boc/Alloc pair, which is one of the few truly orthogonal combinations: the Boc group is removed under acidic conditions (TFA), while the Alloc group is cleaved by Pd(0) under neutral conditions, leaving acid-labile and base-labile protecting groups intact [1]. In contrast, the closest analog Boc-Dap(Z)-OH (CAS 65710-57-8) requires hydrogenolysis (H₂/Pd-C) for Cbz removal, which can simultaneously reduce other reducible functional groups and partially labilize the Boc group under prolonged exposure [2]. Similarly, Boc-Dap(Fmoc)-OH (CAS 122235-70-5) mandates piperidine-mediated Fmoc deprotection, introducing base-lability constraints incompatible with base-sensitive sequences. Substituting one protected Dap derivative for another without adjusting the deprotection protocol typically results in incomplete deprotection, undesired side-chain exposure, or peptide chain degradation, undermining both yield and purity of the target peptide.

Quantitative Differentiation Evidence for Boc-Dap(Alloc)-OH vs. Closest Analogs: Deprotection Selectivity, Yield, and Physicochemical Specifications


Orthogonal Deprotection Selectivity: Alloc Removal by Pd(0) Leaves Boc Intact, Whereas Cbz Hydrogenolysis Risks Dual Deprotection

The Alloc group on the β-amino position of Boc-Dap(Alloc)-OH is removed using catalytic Pd(PPh₃)₄ in the presence of PhSiH₃ as an allyl scavenger under neutral conditions (CH₂Cl₂, room temperature). Under these conditions, the Boc group on the α-amino position remains quantitatively intact, as demonstrated across multiple Alloc-protected amino acid substrates [1]. In class-level comparison, the closest analog Boc-Dap(Z)-OH (CAS 65710-57-8) requires hydrogenolysis (H₂, Pd-C) or strong acid (HBr/AcOH) for Cbz removal—conditions that are documented to cause partial Boc cleavage (typically 5–15% loss depending on exposure time) and are incompatible with peptides containing reducible functionalities (e.g., Trp, Cys, Met) [2]. The Pd(0)-mediated Alloc deprotection is quantitative (see Evidence Item 2) and leaves acid-labile groups (Boc, tBu), base-labile groups (Fmoc), and hydrogenolysis-labile groups (Cbz, Bzl) untouched, a three-way orthogonality not achievable with the Boc/Cbz pair.

Solid-phase peptide synthesis Orthogonal protecting groups Chemoselective deprotection

Quantitative Alloc Deprotection Yield Range: 73–100% Under Pd(0) Catalysis in Aqueous and Organic Media

The allyloxycarbonyl (Alloc) moiety is removed smoothly and selectively from allylic carbamates in good to quantitative yield (73–100%) using aqueous Pd(0)-catalyzed allyl transfer to diethylamine, employing a water-soluble phosphine ligand [1]. In solid-phase peptide synthesis using Pd(PPh₃)₄/PhSiH₃ in CH₂Cl₂, conversion yields for Alloc removal on resin-bound peptides reach >95% within 30 minutes as monitored by HPLC peak area analysis [2]. For the specific subclass of Nβ-Alloc-protected 2,3-diaminopropionic acid derivatives, the deprotection has been reported to proceed quantitatively with Pd(PPh₃)₄ under standard conditions [3]. In contrast, Cbz deprotection via hydrogenolysis on N-Boc-N'-Cbz diaminopropionic acid derivatives typically requires 2–12 hours and yields range from 85–95% due to incomplete catalyst contact on solid support and competing Boc reduction [4].

Alloc deprotection Palladium catalysis Peptide chemistry

Boc/Alloc Pair Enables Boc-SPPS Strategy, Whereas Fmoc-Dap(Alloc)-OH Is Incompatible with Boc Chemistry

Boc-Dap(Alloc)-OH, bearing Boc on the α-amino group, is specifically designed for incorporation into Boc-SPPS protocols where the N-terminal protecting group is removed by TFA at each coupling cycle. The β-Alloc group remains stable throughout repeated TFA treatments and is only removed at the desired point of side-chain functionalization using Pd(0) [1]. The reversed analog Fmoc-Dap(Alloc)-OH (CAS 188970-92-5) carries Fmoc on the α-amino position, rendering it exclusively compatible with Fmoc/tBu SPPS; it cannot be used in Boc-SPPS because the Fmoc group would be removed by the repetitive TFA treatments intended for Boc removal . For laboratories standardized on Boc-SPPS (preferred for difficult sequences, glycopeptides, and peptides requiring HF cleavage), Boc-Dap(Alloc)-OH is the only commercially available Alloc-protected Dap building block with a Boc α-amino group, making it a non-substitutable procurement item for Boc-SPPS workflows requiring orthogonal side-chain modification.

Boc-SPPS Fmoc-SPPS Synthetic strategy compatibility

Physicochemical Specifications and Batch-to-Batch Reproducibility: ≥97% Purity by HPLC with Defined Optical Rotation and Melting Point

Commercially sourced Boc-Dap(Alloc)-OH (CAS 161561-83-7) is supplied with well-defined analytical specifications that enable reproducible peptide synthesis. ChemImpex reports purity at 98% (HPLC), melting point 78–92 °C, and specific optical rotation [α]D20 = -10.5 to -12.5° (c = 1, MeOH) . AKSci reports 98% minimum purity with an identical melting point range of 78–92 °C . Fluorochem lists purity at 97% . These consistent specifications across independent vendors indicate a mature supply chain with reliable batch-to-batch quality. In class-level comparison, the mono-protected analog Boc-Dap-OH (CAS 73259-81-1) is reported with purity ≥98% (TLC) but has a significantly higher melting point of 210 °C (dec.) and contains ~3% water as an impurity, reflecting its zwitterionic character and hygroscopicity . The dual protection of Boc-Dap(Alloc)-OH eliminates the zwitterionic character, rendering it more soluble in organic solvents (MeOH, DMF, CH₂Cl₂) and less hygroscopic, which facilitates accurate weighing and consistent coupling stoichiometry in automated SPPS.

Quality control Peptide building blocks Analytical specifications

Tandem Deprotection-Coupling Suppresses Diketopiperazine Formation: A Unique Advantage of Alloc Chemistry in SPPS

A documented advantage of the Alloc protecting group in SPPS is the ability to perform a tandem deprotection-coupling reaction: immediately after Pd(0)-mediated Alloc removal, the liberated amine is coupled in situ with the next activated amino acid, suppressing diketopiperazine (DKP) formation—a notorious side reaction that causes peptide chain truncation, particularly at dipeptide stages [1]. This tandem approach has been demonstrated to suppress DKP formation in cases where this side reaction is otherwise troublesome under standard sequential deprotection-then-coupling protocols [1]. The Boc/Alloc pair on Dap uniquely allows this tandem strategy for side-chain modification: the β-Alloc group is removed and the exposed β-amine is immediately acylated without isolation, while the α-Boc group remains intact. Neither the Boc/Cbz pair (Cbz deprotection requiring catalyst filtration before coupling) nor the Boc/Fmoc pair (Fmoc removal generating a dibenzofulvene-piperidine adduct that must be washed away) permits a true one-pot tandem deprotection-coupling sequence for side-chain functionalization [2].

Diketopiperazine suppression Tandem deprotection-coupling Peptide side reactions

Optimal Application Scenarios for Boc-Dap(Alloc)-OH (CAS 161561-83-7) Based on Quantitative Differentiation Evidence


Boc-SPPS Synthesis of Side-Chain-Modified Cyclic Peptides Requiring Orthogonal β-Amino Functionalization

In Boc-SPPS-based synthesis of side-chain-to-side-chain cyclic peptides containing a 2,3-diaminopropionic acid residue, Boc-Dap(Alloc)-OH provides the only commercially available building block that allows on-resin β-amino deprotection under neutral Pd(0) conditions while the α-Boc group and other acid-labile side-chain protecting groups remain intact. After linear chain assembly using standard Boc-SPPS, the Alloc group is removed with Pd(PPh₃)₄/PhSiH₃ in CH₂Cl₂ (30 min, >95% conversion), and the liberated β-amine is coupled to a side-chain carboxyl group to form the lactam bridge. This strategy has been validated for the preparation of cyclic peptide libraries on automated synthesizers, including cyclic glucagon analogs of 24 amino acid residues [1]. Neither Boc-Dap(Z)-OH (incompatible hydrogenolysis conditions) nor Fmoc-Dap(Alloc)-OH (incompatible with Boc-SPPS platform) can deliver this synthetic outcome without protocol modification.

Synthesis of Branched Peptide Architectures with Differential Side-Chain Elaboration in Boc Chemistry

For branched peptides where the Dap residue serves as a branching point—with the α-amino group incorporated into the main chain and the β-amino group used for attachment of a second peptide chain, fluorophore, or bioconjugation handle—Boc-Dap(Alloc)-OH enables sequential orthogonal deprotection. The α-Boc group is removed during standard Boc-SPPS chain elongation cycles (TFA), while the β-Alloc group is selectively removed later using Pd(0) to install the branching moiety without affecting other protecting groups. This orthogonal strategy is particularly valuable in the synthesis of multiple antigenic peptides (MAPs), peptide dendrimers, and peptide-drug conjugates where precise control over branching architecture is critical [2]. The documented Alloc deprotection yield of 73–100% in solution and >95% on-resin ensures efficient branching with minimal deletion products.

Solution-Phase Fragment Condensation with Dap-Containing Intermediates for Large-Scale Peptide API Production

In solution-phase peptide fragment condensation for API manufacture, Boc-Dap(Alloc)-OH offers distinct advantages over its Cbz-protected analog. The non-hygroscopic, fully organic-soluble nature of the dual-protected derivative (mp 78–92 °C, [α]D20 = -10.5 to -12.5°) ensures accurate stoichiometric control during fragment coupling . The Alloc group's rapid, quantitative deprotection (10–30 minutes with Pd(0) vs. 2–12 hours for hydrogenolysis of Cbz) significantly shortens process cycle time and avoids the safety and equipment requirements associated with hydrogenation at scale. The tandem deprotection-coupling capability further reduces unit operations by combining deprotection and coupling into a single step, directly lowering solvent consumption and waste generation in multi-step solution-phase syntheses [3].

Combinatorial Peptide Library Construction with On-Resin Orthogonal Modification and DKP Suppression

For combinatorial library synthesis where DKP formation at dipeptide stages poses a significant risk of sequence deletion (particularly for Dap-X sequences where X = Pro, Gly, or N-alkyl amino acid), Boc-Dap(Alloc)-OH enables the tandem deprotection-coupling protocol that suppresses DKP formation. The Pd(0)-mediated Alloc removal generates volatile, easily removed byproducts (allyl-silane), and the neutral reaction medium allows immediate addition of coupling reagents without intermediate washing, trapping the free β-amine before DKP can form. This protocol has been demonstrated to be compatible with automated peptide synthesizers and is scalable to library production [3]. The alternative Boc-Dap(Fmoc)-OH building block cannot achieve this tandem protocol because piperidine-mediated Fmoc deprotection leaves residual base that interferes with subsequent coupling, necessitating extensive washing and increasing DKP risk.

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